molecular formula C21H21N5O2 B6436687 3-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile CAS No. 2549040-46-0

3-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile

Cat. No. B6436687
CAS RN: 2549040-46-0
M. Wt: 375.4 g/mol
InChI Key: ZTSINJNMXSUZEC-UHFFFAOYSA-N
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Description

3-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16952493 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is VEGFR-2/HDAC . VEGFR-2 is a key receptor involved in angiogenesis, the process of new blood vessel formation, while HDACs (Histone Deacetylases) are enzymes that regulate gene expression. Both are critical targets in cancer therapy.

Biochemical Pathways

Upon binding to VEGFR-2, the compound inhibits the signaling pathway responsible for angiogenesis, thereby preventing the formation of new blood vessels. This can starve tumors of the nutrients they need to grow. Similarly, by inhibiting HDACs, the compound can alter gene expression in cancer cells, potentially leading to cell death .

Result of Action

The compound has shown potent inhibitory activity against VEGFR-2/HDAC and the human breast cancer cell line MCF-7 . This suggests that it could have potential as a therapeutic agent in the treatment of certain types of cancer.

properties

IUPAC Name

3-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-28-17-2-3-18-19(10-17)24-14-26(21(18)27)13-15-5-8-25(9-6-15)20-12-23-7-4-16(20)11-22/h2-4,7,10,12,14-15H,5-6,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSINJNMXSUZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=C(C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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